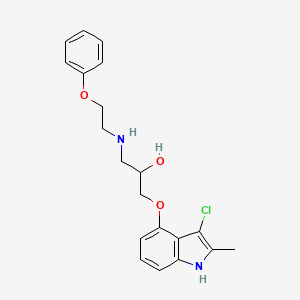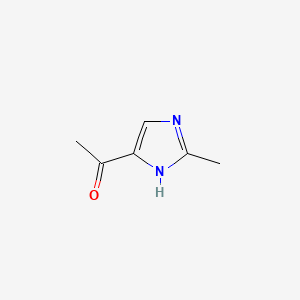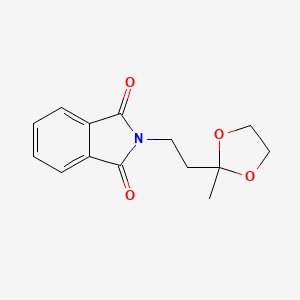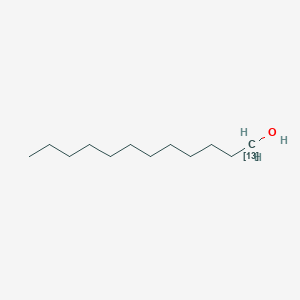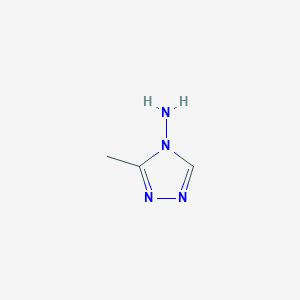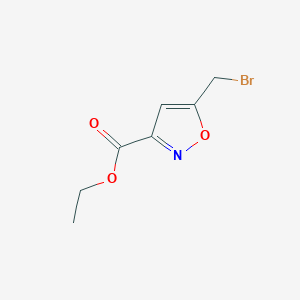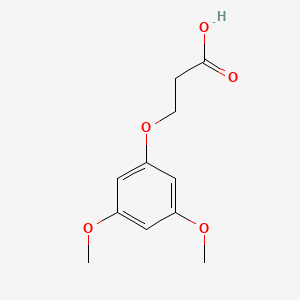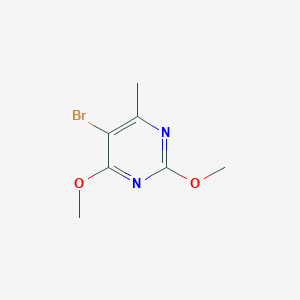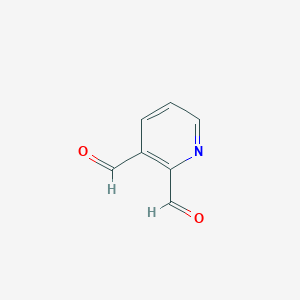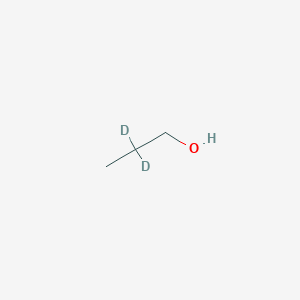
2,2-Dideuteriopropan-1-ol
Descripción general
Descripción
2,2-Dideuteriopropan-1-ol , also known as tert-Butylmethanol , is a chemical compound with the molecular formula C<sub>4</sub>H<sub>10</sub>OD . It is a colorless liquid with a characteristic odor. This compound is a deuterated derivative of propan-1-ol, where both hydrogen atoms are replaced by deuterium (heavy hydrogen) isotopes.
Synthesis Analysis
The synthesis of 2,2-Dideuteriopropan-1-ol can be achieved through various methods, including deuterium exchange reactions or reduction of the corresponding deuterated aldehyde or ketone. However, specific synthetic routes would require further investigation and detailed literature review.
Molecular Structure Analysis
The molecular structure of 2,2-Dideuteriopropan-1-ol consists of a central carbon atom bonded to two deuterium atoms (D) and one hydroxyl group (OH). The chemical formula is CD<sub>3</sub>CHDOH .
Chemical Reactions Analysis
2,2-Dideuteriopropan-1-ol can participate in various chemical reactions typical of alcohols, such as esterification, oxidation, and nucleophilic substitution. Detailed reaction mechanisms would depend on the specific conditions and reagents used.
Physical And Chemical Properties Analysis
- Melting Point : Not readily available, but it would be close to that of propan-1-ol.
- Boiling Point : Approximately 97°C.
- Density : Around 0.818 g/mL at 25°C.
- Solubility : Soluble in water and common organic solvents.
Aplicaciones Científicas De Investigación
Carcinogenicity Mechanism Study : 2-Nitropropane, a chemical structurally similar to 2,2-Dideuteriopropan-1-ol, has been studied for its carcinogenic effects in Sprague-Dawley rats. The study revealed a significant increase in oxidative DNA and RNA damage in the livers, suggesting a mechanism of hepatocarcinogenicity based on nucleic acid damage from reactive oxygen species (Fiala et al., 1989).
Biofuel Production : Research on 2-methylpropan-1-ol (isobutanol), which is closely related to 2,2-Dideuteriopropan-1-ol, has demonstrated its potential as a biofuel. The study optimized the metabolic pathways in Escherichia coli for efficient anaerobic production of isobutanol, a promising renewable energy source (Bastian et al., 2011).
Medicinal Chemistry : In medicinal chemistry, 1-aminopropan-2-ols, structurally similar to 2,2-Dideuteriopropan-1-ol, have been synthesized and tested for their antimalarial activities against Plasmodium falciparum. These compounds demonstrated significant potency against malaria (Robin et al., 2007).
Chemical Reaction Studies : Research on alkyl-transition metal compounds, including tri(2,2,-dideutero-4-phenylbutyl)chromium and -iron, provided insights into hydrogen (deuterium) transfer mechanisms in chemical reactions. These findings are crucial for understanding complex chemical processes (Sneeden & Zeiss, 1971).
Nuclear Magnetic Resonance (NMR) Studies : The study of η2-dideuterium complexes in transition metals using 2H solid-state NMR spectroscopy has provided valuable insights into coherent and incoherent exchange processes at the atomic level. This research is vital for understanding the dynamics of complex molecular systems (Wehrmann et al., 1999).
Synthetic Oligosaccharide Research : Synthetic oligosaccharides and glycoconjugates are increasingly used in biological research and drug discovery. Advances in stereoselective glycosylation protocols and chemo-enzymatic methods have made significant contributions to this field (Boltje et al., 2009).
Safety And Hazards
2,2-Dideuteriopropan-1-ol is not considered hazardous. However, always handle chemicals with care, follow safety protocols, and consult safety data sheets for specific information.
Direcciones Futuras
Research on 2,2-Dideuteriopropan-1-ol could explore its applications in isotopic labeling studies, drug development, and potential uses in deuterium-based therapies.
Please note that the analysis provided here is based on general knowledge, and for a more detailed understanding, further investigation into relevant scientific literature would be necessary.
Propiedades
IUPAC Name |
2,2-dideuteriopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480191 | |
| Record name | (2,2-~2~H_2_)Propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dideuteriopropan-1-ol | |
CAS RN |
40422-14-8 | |
| Record name | (2,2-~2~H_2_)Propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40422-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



